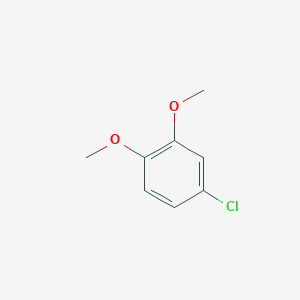

4-Chloro-1,2-dimethoxybenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJCXGJKJZARAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168342 | |

| Record name | 4-Chloroveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-27-1 | |

| Record name | 4-Chloroveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1,2-dimethoxybenzene (CAS: 16766-27-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dimethoxybenzene, also known as 4-chloroveratrole, is a halogenated aromatic organic compound with the chemical formula C₈H₉ClO₂.[1][2] Its structure, featuring a benzene ring substituted with two adjacent methoxy groups and a chlorine atom, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and its applications as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. The strategic placement of the chloro and methoxy groups provides handles for further chemical modification and influences the molecule's electronic properties, making it an attractive starting material for the synthesis of complex molecular architectures.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16766-27-1 | [1][2] |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Melting Point | 75 °C | |

| Boiling Point | 237-240 °C | |

| Density | 1.155 g/cm³ (predicted) | |

| Flash Point | 77.7 °C | |

| Solubility | Slightly soluble in water | |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Chloroveratrole, 1-Chloro-3,4-dimethoxybenzene | [1][2] |

Synthesis and Reactivity

This compound is typically synthesized by the electrophilic chlorination of 1,2-dimethoxybenzene (veratrole). The electron-donating nature of the methoxy groups activates the aromatic ring, directing chlorination primarily to the para position.

Experimental Protocol: Chlorination of Veratrole

A common method for the synthesis of this compound involves the use of a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide.

Materials:

-

1,2-dimethoxybenzene (veratrole)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM)

-

Sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1,2-dimethoxybenzene in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Reactivity and Use in Cross-Coupling Reactions

The chloro-substituent on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of diverse molecular fragments.

References

4-Chloroveratrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroveratrole, also known as 4-chloro-1,2-dimethoxybenzene, is a halogenated aromatic ether. Its structural features, including the chlorinated benzene ring and the presence of two methoxy groups, make it a compound of interest in various chemical and pharmaceutical research areas. This technical guide provides a detailed overview of the physical and chemical properties of 4-Chloroveratrole, along with experimental protocols and an exploration of its reactivity and potential biological significance.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Chloroveratrole are summarized in the tables below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of 4-Chloroveratrole

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Chloroveratrole, 1-Chloro-3,4-dimethoxybenzene | [1] |

| CAS Number | 16766-27-1 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Not explicitly found, but related compounds are often colorless liquids or solids. | |

| Melting Point | Not explicitly found. | |

| Boiling Point | Not explicitly found. | |

| Density | Not explicitly found. | |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water. |

Table 2: Spectroscopic and Computational Data for 4-Chloroveratrole

| Property | Value | Reference |

| InChI | InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | [1] |

| InChIKey | RXJCXGJKJZARAW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1)Cl)OC | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of a compound. Below are generalized protocols that can be adapted for 4-Chloroveratrole.

Synthesis of 4-Chloroveratrole

A plausible synthetic route to 4-Chloroveratrole involves the chlorination of veratrole (1,2-dimethoxybenzene).

Workflow for the Synthesis of 4-Chloroveratrole

References

4-Chloro-1,2-dimethoxybenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dimethoxybenzene, also known as 4-chloroveratrole, is a chlorinated aromatic organic compound. Its structural framework, featuring a benzene ring substituted with two methoxy groups and a chlorine atom, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, a potential synthetic protocol, and a general analytical workflow. The information herein is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 75 °C | [1] |

| Boiling Point | 237-240 °C | [1] |

| Density | 1.155 g/cm³ (predicted) | [1] |

| CAS Number | 16766-27-1 | [2] |

Synthesis Protocol

A potential route for the synthesis of chlorinated dimethoxybenzene derivatives involves the electrophilic chlorination of the corresponding dimethoxybenzene. The following is a generalized experimental protocol adapted from synthetic procedures for similar compounds.

Reaction: Chlorination of 1,2-dimethoxybenzene (veratrole).

Materials:

-

1,2-dimethoxybenzene (veratrole)

-

Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (e.g., nitrogen, argon)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,2-dimethoxybenzene in an appropriate anhydrous solvent.

-

Chlorination: Slowly add the chlorinating agent to the stirred solution at a controlled temperature (typically ambient or cooled, depending on the reactivity of the chlorinating agent).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate). Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the position of the substituents on the benzene ring.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Synthetic Pathway

The diagram below outlines a plausible synthetic pathway for this compound starting from 1,2-dimethoxybenzene.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Spectral Data of 4-Chloro-1,2-dimethoxybenzene

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-Chloro-1,2-dimethoxybenzene (also known as 4-chloroveratrole). This document is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical methodologies for this compound.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: 4-Chloroveratrole, 1-Chloro-3,4-dimethoxybenzene

-

Molecular Formula: C₈H₉ClO₂[1]

-

Molecular Weight: 172.61 g/mol [1]

-

CAS Number: 16766-27-1[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound typically employs gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak and characteristic fragmentation patterns are key identifiers.

Table 1: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 174 | Low | [M+2]⁺ (due to ³⁷Cl isotope) |

| 172 | High | [M]⁺ (Molecular Ion, due to ³⁵Cl)[1] |

| 157 | High | [M-CH₃]⁺[1] |

| 129 | Moderate | [M-CH₃-CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: An Agilent 6890 series gas chromatograph coupled with a 5973 mass selective detector, or an equivalent system, is suitable for this analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments. The following data is predicted based on established chemical shift principles and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~6.90 | d | 1H | J = 2.0 Hz | H-3 |

| ~6.82 | dd | 1H | J = 8.5, 2.0 Hz | H-5 |

| ~6.75 | d | 1H | J = 8.5 Hz | H-6 |

| ~3.88 | s | 3H | - | OCH₃ (C1) |

| ~3.87 | s | 3H | - | OCH₃ (C2) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-1 |

| ~149.0 | C-2 |

| ~126.0 | C-4 |

| ~120.5 | C-5 |

| ~112.5 | C-6 |

| ~111.0 | C-3 |

| ~56.0 | OCH₃ |

| ~55.9 | OCH₃ |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer, such as a Bruker Avance III HD, is recommended for high-resolution spectra.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1.0 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on a Bruker instrument).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the functional groups and vibrational modes present in the molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (from -OCH₃) |

| 1600, 1500, 1460 | Strong, Medium | Aromatic C=C stretching vibrations |

| 1260-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretching (symmetric) |

| 850-800 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

| 800-600 | Medium-Strong | C-Cl stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A standard FTIR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5, is suitable.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: General workflow for the spectral analysis of an organic compound.

References

A Technical Guide to 4-Chloro-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Chloro-1,2-dimethoxybenzene, a halogenated aromatic ether with applications in organic synthesis and as a building block for more complex molecules.

Chemical Identity and Nomenclature

The compound this compound is systematically named under IUPAC nomenclature.[1][2] It is also widely known by its common name, 4-Chloroveratrole.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Common Name | 4-Chloroveratrole[1][2] |

| CAS Number | 16766-27-1[1][2] |

| Molecular Formula | C₈H₉ClO₂[1][2] |

| Molecular Weight | 172.61 g/mol [1] |

| InChIKey | RXJCXGJKJZARAW-UHFFFAOYSA-N[1][2] |

| SMILES | COC1=C(C=C(C=C1)Cl)OC[1] |

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Melting Point | 75 °C[3] |

| Boiling Point | 237-240 °C (at 739 Torr)[3] |

| Density | 1.155 g/cm³ (Predicted)[3] |

| Flash Point | 77.7 °C[3] |

| Vapor Pressure | 0.185 mmHg at 25°C[3] |

| XLogP3 | 2.4 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data

| Technique | Key Signals/Information |

|---|---|

| GC-MS | Major peaks observed at m/z 172 and 157.[1] |

| ¹⁷O NMR | Spectra available for structural confirmation.[1] |

| Kovats Retention Index | Standard non-polar: 1300-1318; Standard polar: 1951-1994.[1] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the electrophilic chlorination of 1,2-dimethoxybenzene (veratrole). The following provides a generalized workflow and a more detailed experimental protocol based on related syntheses.

The synthesis of chlorinated dimethoxybenzenes typically follows a standard electrophilic aromatic substitution pathway. The workflow involves the reaction of the substrate with a chlorinating agent, followed by workup and purification.

References

An In-depth Technical Guide to the Safety Data of 4-Chloro-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Chloro-1,2-dimethoxybenzene, a chemical compound relevant in various research and development applications. The following sections detail its hazards, safe handling procedures, and physical and chemical properties, compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3.[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A series of precautionary statements are advised for handling this chemical, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation.[1][4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | [1][6] |

| Molecular Weight | 172.61 g/mol | [1][6] |

| Appearance | Blue green liquid | [3] |

| Boiling Point | 218.5°C at 760mmHg; 237-240°C at 739 Torr; 247°C at 1013 mbar | [3][5][6] |

| Melting Point | 8.1 °C / 46.6 °F; 75 °C | [3][6] |

| Flash Point | 77.7°C; 117 °C / 242.6 °F | [3][6] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [6] |

| Vapor Pressure | 0.185mmHg at 25°C; 1013 mbar @ 247 °C | [3][6] |

| Autoignition Temperature | 430 °C / 806 °F | [3] |

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1] The toxicological properties have not been fully investigated.[3]

| Effect | Observation | Source |

| Acute Oral Toxicity | Category 4 | [3] |

| Mutagenic Effects | No information available | [3] |

| Reproductive Effects | No information available | [3] |

| Developmental Effects | No information available | [3] |

| Teratogenicity | No information available | [3] |

| STOT - single exposure | Respiratory system | [3] |

| STOT - repeated exposure | None known | [3] |

| Aspiration hazard | No information available | [3] |

Experimental Protocols

Specific experimental protocols for the toxicological or safety evaluation of this compound are not detailed in the provided search results. Standard methodologies, such as those prescribed by the OECD for chemical testing, would typically be employed to assess skin and eye irritation, and acute toxicity.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates the logical workflow for safe handling and emergency response.

Caption: Workflow for Safe Handling and Emergency Response to this compound Exposure.

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3]

-

Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]

-

Ingestion: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2][3]

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride may be produced.[4] Containers may explode when heated.[4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3][4]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] Keep away from heat and sources of ignition.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3][4]

References

Technical Guide: Solubility of 4-Chloro-1,2-dimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1,2-dimethoxybenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like." this compound is a substituted aromatic compound with a moderate degree of polarity. Its solubility in various organic solvents is predicted based on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Sparingly Soluble | The polarity mismatch between the non-polar solvent and the moderately polar solute limits solubility. |

| Toluene | Non-polar (aromatic) | Soluble | The aromatic nature of both the solute and solvent facilitates favorable intermolecular interactions. |

| Dichloromethane | Polar aprotic | Very Soluble | The polarity of dichloromethane is well-suited to dissolve the moderately polar solute. |

| Ethyl Acetate | Polar aprotic | Soluble | Ethyl acetate's polarity allows for good solvation of this compound. |

| Acetone | Polar aprotic | Very Soluble | Acetone is a strong polar aprotic solvent capable of effectively dissolving the solute. |

| Ethanol | Polar protic | Soluble | The polar nature of ethanol allows for good solubility, though the hydrogen bonding of the solvent may slightly reduce it compared to aprotic solvents of similar polarity. |

| Methanol | Polar protic | Soluble | Similar to ethanol, methanol's polarity enables dissolution of the solute. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Gravimetric Method for Solubility Determination

This classical method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[1][2][3][4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After the equilibration period, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Determine the mass of the collected saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) until the solute is completely dry.

-

Once the solvent is removed, place the container with the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant mass is achieved.

-

Weigh the container with the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the container with the dry solute minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Spectroscopic Method for Solubility Determination (UV-Vis Spectroscopy)

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.[5][6][7] It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Measurement:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method.

-

After equilibration, filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility.

References

Commercial Suppliers and Technical Guide for 4-Chloro-1,2-dimethoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dimethoxybenzene, also known as 4-chloroveratrole, is a halogenated aromatic ether that serves as a valuable intermediate and building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the dimethoxybenzene moiety is a common scaffold in a variety of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, synthesis, and applications in drug development, with a focus on providing practical information for researchers and industry professionals.

Commercial Availability

A number of chemical suppliers offer this compound, primarily based in Asia, with varying purity levels suitable for research and development as well as larger-scale production. The following table summarizes key information for several prominent suppliers. It is important to note that pricing and specific purity data from Certificates of Analysis are typically available upon request from the suppliers.

| Supplier | Location | Advertised Purity | Key Offerings |

| Dayang Chem (Hangzhou) Co.,Ltd | China | ~99% | Offers a range of quantities from gram-scale for research to bulk for industrial production. They have established relationships with numerous manufacturers.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | China | ~99% | Listed as a supplier of 99.00% grade this compound.[1] |

| Henan Lihao Chem Plant Limited | China | ~99% (Industrial Grade) | Provides high-purity (99%) industrial grade material and can provide a Certificate of Analysis (COA) upon request.[1] |

| Biosynth | International | Not specified | Supplies this compound for pharmaceutical testing and research purposes.[2] |

| SAS Applied Research & Lab Materials Pvt | India | Not specified | A trader of bulk drug intermediates, including this compound.[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 16766-27-1 | [3][4] |

| Molecular Formula | C₈H₉ClO₂ | [3][4] |

| Molecular Weight | 172.61 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 75 °C | [3] |

| Boiling Point | 237-240 °C (at 739 Torr) | [1] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents. | |

| Flash Point | 77.7 °C | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 1,2-dimethoxybenzene (veratrole). The electron-donating nature of the two methoxy groups activates the benzene ring towards electrophilic aromatic substitution, with the chlorine atom predominantly substituting at the para position relative to the methoxy groups due to steric hindrance at the ortho positions.

Experimental Protocol: Electrophilic Chlorination of 1,2-Dimethoxybenzene

This protocol describes a general method for the synthesis of this compound.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethoxybenzene (1 equivalent) in glacial acetic acid.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. The dimethoxybenzene moiety is a structural feature in a number of centrally acting drugs and other therapeutic agents. The chloro-substituent provides a reactive handle for further chemical transformations, such as cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures.

While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in the public domain, its role as a building block for quinoline and isoquinoline-based scaffolds is noteworthy.[5] These heterocyclic systems are central to many anticancer agents, particularly tyrosine kinase inhibitors.[5] The synthesis of such compounds often involves the condensation of intermediates derived from substituted anilines or benzaldehydes, for which this compound can be a precursor.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Common Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of the compound and identifying any volatile impurities. The mass spectrum provides fragmentation patterns that confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing detailed information about the hydrogen and carbon environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the development of new pharmaceutical agents. This guide provides a foundational understanding of its supply chain, chemical properties, synthesis, and analytical control. For researchers and drug development professionals, a reliable source of this intermediate is crucial, and the information presented herein should aid in the sourcing and effective utilization of this compound in their research endeavors.

References

An In-depth Technical Guide to 4-Chloro-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1,2-dimethoxybenzene (also known as 4-chloroveratrole), a versatile aromatic compound with applications in organic synthesis and potential biological activities. This document details its chemical and physical properties, synthesis, spectroscopic data, and key applications, including detailed experimental protocols and visual workflows.

Chemical and Physical Properties

This compound is a chlorinated derivative of veratrole (1,2-dimethoxybenzene). Its chemical structure and properties make it a useful intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Chloroveratrole, 1-Chloro-3,4-dimethoxybenzene, 3,4-Dimethoxychlorobenzene |

| CAS Number | 16766-27-1[1] |

| Molecular Formula | C₈H₉ClO₂[1] |

| Molecular Weight | 172.61 g/mol [2] |

| InChIKey | RXJCXGJKJZARAW-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(OC)C=C(Cl)C=C1 |

| Physical Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 75 °C | [1] |

| Boiling Point | 237-240 °C at 739 Torr | [1] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 77.7 °C | [1] |

| Refractive Index | 1.507 | [1] |

| Vapor Pressure | 0.185 mmHg at 25°C | [1] |

| XLogP3 | 2.357 | [1] |

Synthesis

The most common method for the synthesis of this compound is the electrophilic chlorination of 1,2-dimethoxybenzene (veratrole). Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this transformation, offering good regioselectivity for the para position due to the ortho,para-directing nature of the methoxy groups.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Dimethoxybenzene (veratrole)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.95 | d | ~8.5 | 1H | Ar-H |

| ~6.85 | dd | ~8.5, 2.0 | 1H | Ar-H |

| ~6.80 | d | ~2.0 | 1H | Ar-H |

| 3.88 | s | - | 3H | -OCH₃ |

| 3.86 | s | - | 3H | -OCH₃ |

| Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-O |

| ~148.8 | C-O |

| ~128.0 | C-Cl |

| ~121.0 | Ar-CH |

| ~112.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~56.0 | -OCH₃ |

| ~55.8 | -OCH₃ |

| Note: Predicted values. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3000-2850 | C-H stretch (aromatic and methyl) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1200 | C-O-C stretch (asymmetric) |

| 1050-1000 | C-O-C stretch (symmetric) |

| 850-750 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 172/174 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 157/159 | [M-CH₃]⁺ |

| 129/131 | [M-CH₃-CO]⁺ |

| Note: Predicted fragmentation pattern. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and has been investigated for its biological properties.

Synthetic Intermediate for Acridone Alkaloids

Acridone alkaloids are a class of naturally occurring compounds with a range of biological activities, including anticancer and antiviral properties. This compound can be used as a precursor in the synthesis of acridone derivatives through reactions such as the Ullmann condensation or Buchwald-Hartwig amination with anthranilic acid derivatives, followed by cyclization.

Materials:

-

This compound

-

Anthranilic acid

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Polyphosphoric acid (PPA)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

Procedure (Ullmann Condensation and Cyclization):

-

To a reaction vessel, add this compound (1.0 eq.), anthranilic acid (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous DMF and heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere.

-

After cooling, pour the reaction mixture into water and acidify with 1 M HCl.

-

Collect the precipitated intermediate (a substituted N-phenylanthranilic acid) by filtration.

-

Heat the dried intermediate in polyphosphoric acid at 100-120 °C for 2-4 hours to effect cyclization.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a 1 M NaOH solution and collect the precipitated acridone product by filtration.

-

Purify the product by recrystallization or column chromatography.

Potential Biological Activities

This compound has been identified as a potential ligand for acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[3]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil or other known AChE inhibitor (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and positive control in DMSO.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well (except for the blank).

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

The presence of electron-donating methoxy groups suggests that this compound may possess antioxidant properties by scavenging free radicals. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound dilutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds like acridones. Its potential as an acetylcholinesterase inhibitor and antioxidant warrants further investigation. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H9ClO2 | CID 28048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

Potential Biological Activities of 4-Chloroveratrole: An In-depth Technical Guide

Disclaimer: Direct experimental research on the specific biological activities of 4-chloroveratrole is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related compounds, including chlorinated aromatic compounds and veratrole derivatives, to infer potential biological activities, metabolic pathways, and toxicological properties. The information presented herein is intended for research and drug development professionals and should be interpreted with caution pending direct experimental validation.

Introduction

4-Chloroveratrole, also known as 4-chloro-1,2-dimethoxybenzene, is a halogenated aromatic ether. Its chemical structure, featuring a chlorinated benzene ring and two methoxy groups, suggests potential for various biological interactions. While specific data is scarce, the known biological activities of its constituent moieties—chlorobenzene and veratrole—and other chlorinated phenolic compounds provide a basis for postulating its potential effects. This document aims to provide a comprehensive overview of these inferred activities, supported by data from related compounds, to guide future research efforts.

Physicochemical Properties and Toxicological Summary

A summary of the key physicochemical properties and hazard information for 4-chloroveratrole is presented below. This information is crucial for handling and for predicting its environmental fate and potential for bioaccumulation.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | PubChem |

| Molecular Weight | 172.61 g/mol | PubChem |

| Appearance | Not available | - |

| Solubility | Not available | - |

| LogP | Not available | - |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |

| GHS Pictograms | Warning | PubChem[1] |

Inferred Biological Activities and Mechanisms

Based on the biological activities of structurally similar compounds, 4-chloroveratrole may exhibit the following activities. It is critical to reiterate that these are hypotheses requiring experimental verification.

Potential for Biotransformation and Metabolism

The metabolism of 4-chloroveratrole in biological systems is likely to proceed through pathways observed for other chlorinated aromatic compounds and veratrole. The primary metabolic transformations are expected to involve O-demethylation and hydroxylation of the aromatic ring, followed by conjugation for excretion.

Experimental Protocol: General Approach for Studying the Metabolism of Aromatic Compounds

A common in vitro method to study the metabolism of a novel compound like 4-chloroveratrole involves incubation with liver microsomes, which are rich in cytochrome P450 enzymes.

-

Preparation of Liver Microsomes: Liver tissue from a relevant species (e.g., rat, human) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

Incubation: 4-chloroveratrole is incubated with the liver microsomes in the presence of an NADPH-generating system (to support P450 activity) at 37°C.

-

Sample Analysis: At various time points, the reaction is quenched, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the parent compound and its metabolites.

-

Metabolite Identification: The structure of potential metabolites can be elucidated based on their mass-to-charge ratio and fragmentation patterns in the MS/MS analysis.

Potential Metabolic Pathway of 4-Chloroveratrole

The following diagram illustrates a hypothetical metabolic pathway for 4-chloroveratrole, drawing parallels with the known metabolism of veratrole and chlorinated benzenes.

Caption: Hypothetical metabolic pathway of 4-chloroveratrole.

Potential for Toxicity

The presence of the chlorine atom on the aromatic ring raises concerns about potential toxicity. Chlorinated phenolic compounds are known to exhibit varying degrees of toxicity, and some are classified as environmental pollutants. The toxicity of 4-chlorophenol, a potential metabolite, has been studied and provides some insight into the possible adverse effects of 4-chloroveratrole.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity) is cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of 4-chloroveratrole for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Summary of Toxicological Data for Structurally Related Compounds

| Compound | Organism/Cell Line | Endpoint | Value | Reference |

| 4-Chlorophenol | Mouse | LD₅₀ (oral) | 350 mg/kg | - |

| Veratrole | Rat | LD₅₀ (oral) | 2000 mg/kg | - |

Note: This table provides a general reference and is not an exhaustive list. LD₅₀ values can vary depending on the study conditions.

Environmental Fate and Biodegradation

Chlorinated aromatic compounds can be persistent in the environment. However, various microorganisms have evolved pathways to degrade these compounds. The biodegradation of 4-chloroveratrole is likely to be initiated by bacteria or fungi capable of cleaving the ether bonds and/or dehalogenating the aromatic ring.

Experimental Protocol: Microbial Biodegradation Study

-

Enrichment Culture: A microbial consortium is enriched from a contaminated environment (e.g., soil or water) by providing 4-chloroveratrole as the sole carbon source in a minimal salt medium.

-

Isolation of Pure Cultures: Individual microbial strains capable of degrading 4-chloroveratrole are isolated from the enrichment culture by plating on solid media.

-

Degradation Assay: The isolated strains are grown in liquid culture with a known concentration of 4-chloroveratrole. Samples are taken at regular intervals.

-

Analysis: The concentration of 4-chloroveratrole and the formation of metabolites are monitored using techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identification of Degradation Pathway: The intermediates identified during the degradation process can help elucidate the metabolic pathway.

Generalized Biodegradation Pathway for Chlorinated Aromatic Compounds

The following workflow illustrates a general process for the microbial degradation of chlorinated aromatic compounds, which could be applicable to 4-chloroveratrole.

Caption: Generalized microbial degradation workflow for chlorinated aromatics.

Conclusion and Future Directions

While direct experimental data on the biological activities of 4-chloroveratrole is currently lacking, analysis of its structural analogues provides a foundation for targeted research. Future studies should focus on:

-

In vitro and in vivo toxicological assessments to determine its safety profile.

-

Metabolism studies in various biological systems to identify its metabolic fate and potential for bioaccumulation.

-

Screening for potential pharmacological activities , such as antimicrobial, antifungal, or enzyme inhibitory effects, based on the activities of other veratrole derivatives.

-

Investigation of its environmental persistence and biodegradability to understand its ecological impact.

The generation of empirical data through these studies is essential to move beyond inference and establish a clear understanding of the biological and toxicological properties of 4-chloroveratrole.

References

An In-depth Technical Guide to the Electrophilic Substitution Sites on 4-Chloro-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 4-Chloro-1,2-dimethoxybenzene, also known as 4-chloroveratrole. A thorough understanding of the regioselectivity of these reactions is crucial for the targeted synthesis of polysubstituted aromatic compounds, which are pivotal intermediates in the development of pharmaceuticals and other fine chemicals. This document outlines the directing effects of the present substituents, predicts the favored substitution sites, and provides detailed experimental protocols for key electrophilic substitution reactions.

Understanding the Regioselectivity of this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its three substituents: two methoxy (-OCH₃) groups and one chloro (-Cl) group.

-

Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and are ortho, para-directing. This is due to their ability to donate electron density to the benzene ring through resonance (+M effect), which stabilizes the arenium ion intermediate formed during the substitution, particularly when the electrophile attacks the positions ortho and para to them.

-

Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because of the resonance effect (+M effect) of its lone pairs of electrons, which can delocalize into the aromatic ring. This resonance effect, although weaker than the inductive effect, preferentially stabilizes the arenium ion intermediates for ortho and para substitution.

In this compound, the two methoxy groups are located at positions 1 and 2, and the chloro group is at position 4. The available positions for electrophilic attack are 3, 5, and 6.

-

Position 3: ortho to the methoxy group at C2 and meta to the methoxy group at C1 and the chloro group at C4.

-

Position 5: ortho to the chloro group at C4 and meta to the methoxy group at C1 and para to the methoxy group at C2.

-

Position 6: ortho to the methoxy group at C1 and meta to the methoxy group at C2 and the chloro group at C4.

Considering the powerful activating and directing effects of the two methoxy groups, electrophilic substitution is strongly favored at the positions ortho or para to them. The chloro group's deactivating nature and weaker directing effect will have a lesser influence.

The positions C5 and C6 are the most likely sites for electrophilic attack. Position C5 is para to one methoxy group and ortho to the chloro group, while position C6 is ortho to one methoxy group. The strong activating effect of the methoxy groups will dominate, directing the incoming electrophile to these positions. Steric hindrance may play a role in favoring substitution at the less hindered position.

Quantitative Data on Electrophilic Substitution

While specific quantitative data for all common electrophilic substitution reactions on this compound is not extensively reported in readily available literature, analysis of related reactions allows for a predictive summary. The following table presents expected major products based on the directing effects discussed.

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Chloro-1,2-dimethoxy-5-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Chloro-5-bromo-1,2-dimethoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Experimental Protocols

The following are representative experimental protocols for carrying out electrophilic substitution reactions on this compound, adapted from established procedures for similar aromatic ethers.

Nitration of this compound

Objective: To synthesize 4-Chloro-1,2-dimethoxy-5-nitrobenzene.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to this compound with stirring.

-

Maintain the temperature below 5 °C and add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with continuous stirring.

-

After the addition is complete, continue stirring at low temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 4-Chloro-1,2-dimethoxy-5-nitrobenzene.

Bromination of this compound

Objective: To synthesize 4-Chloro-5-bromo-1,2-dimethoxybenzene.

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Carbon Tetrachloride (CCl₄) or Dichloromethane

-

Sodium Thiosulfate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound in a suitable solvent like carbon tetrachloride in a flask protected from light.

-

Add a catalytic amount of iron(III) bromide or iron filings.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring at room temperature.

-

Continue stirring until the bromine color disappears.

-

Wash the reaction mixture with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash with water again and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation of this compound

Objective: To synthesize 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one.

Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane

-

Hydrochloric Acid (dilute)

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath and slowly add acetyl chloride with stirring.

-

After the formation of the acylium ion complex, add a solution of this compound in anhydrous dichloromethane dropwise while maintaining the low temperature.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting ketone by column chromatography or recrystallization.

Sulfonation of this compound

Objective: To synthesize this compound-5-sulfonic acid.

Materials:

-

This compound

-

Fuming Sulfuric Acid (Oleum)

-

Ice

-

Sodium Chloride

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool this compound in an ice bath.

-

Slowly add fuming sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not rise significantly.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product can be precipitated by the addition of sodium chloride (salting out).

-

Filter the solid product, wash with a saturated sodium chloride solution, and dry.

-

The product can be further purified by recrystallization from water.

Conclusion

The electrophilic substitution on this compound is predominantly directed by the two powerful activating methoxy groups to positions 5 and 6. The deactivating, yet ortho, para-directing, chloro group has a lesser influence on the regioselectivity. The provided experimental protocols offer a foundation for the synthesis of various substituted derivatives of this compound, which are valuable for further applications in drug discovery and materials science. Further experimental studies are warranted to obtain precise quantitative data on isomer distribution for a wider range of electrophilic substitution reactions on this substrate.

An In-depth Technical Guide to the Antioxidant Properties of Dimethoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxybenzene derivatives, a class of organic compounds featuring a benzene ring substituted with two methoxy groups, have emerged as a promising scaffold in the development of novel therapeutic agents. Their structural diversity, arising from the isomeric positions of the methoxy groups (1,2-, 1,3-, and 1,4-) and further substitutions, gives rise to a broad spectrum of biological activities. Among these, their antioxidant properties have garnered significant attention due to the critical role of oxidative stress in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of the antioxidant properties of dimethoxybenzene derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Structure-Activity Relationship of Dimethoxybenzene Derivatives

The antioxidant capacity of dimethoxybenzene derivatives is intricately linked to their chemical structure, particularly the substitution pattern on the benzene ring. The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are primary determinants of their radical scavenging and reducing capabilities.

Generally, the presence of hydroxyl groups is critical for high antioxidant activity. Phenolic compounds can donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[1] For dimethoxybenzene derivatives, demethylation to reveal one or both hydroxyl groups is expected to significantly enhance antioxidant capacity.[2]

Methoxy groups, being electron-donating, can increase the stability of the resulting radical after hydrogen donation, which can enhance antioxidant activity.[2] However, they can also introduce steric hindrance, potentially impeding interaction with free radicals.[2] The interplay between the number and position of both hydroxyl and methoxy groups dictates the overall antioxidant potential. Studies on phenolic acids have shown that methoxy and phenolic hydroxyl groups can promote antioxidant activities.[3]

Quantitative Antioxidant Activity of Dimethoxybenzene Derivatives

The antioxidant efficacy of dimethoxybenzene derivatives is quantified using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value signifies higher antioxidant potency. The following table summarizes available quantitative data for various dimethoxybenzene derivatives from DPPH, ABTS, and FRAP assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

| Compound | Assay | IC50 (µM) | Reference |

| 2-Hydroxy-5-methoxybenzoic acid | DPPH | 150 | [2] |

| 2-Hydroxy-5-methoxybenzoic acid | ABTS | 120 | [2] |

| 5-Hydroxy-2-methoxybenzoic acid | DPPH | 85 | [2] |

| 5-Hydroxy-2-methoxybenzoic acid | ABTS | 70 | [2] |

| 2,5-Dihydroxybenzoic acid | DPPH | 25 | [2] |

| 2,5-Dihydroxybenzoic acid | ABTS | 20 | [2] |

| 4-Allyl-1,2-dimethoxybenzene (Methyl eugenol) | DPPH | - | [4] |

Note: The table is populated with illustrative data based on available literature. A comprehensive, directly comparative study on a wide range of dimethoxybenzene isomers and their derivatives is still an area for further research.

Key Signaling Pathways in Antioxidant Action

Dimethoxybenzene derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. Two of the most critical pathways are the Keap1-Nrf2 and the NF-κB signaling pathways.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[5][6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.[6][7]

Several natural and synthetic compounds, including phenolic compounds, are known to activate the Nrf2 pathway.[8] While direct evidence for a wide range of dimethoxybenzene derivatives is still emerging, their structural similarity to known Nrf2 activators suggests a high potential for modulating this pathway. Molecular docking studies have been employed to investigate the potential of various antioxidant compounds to inhibit the Keap1-Nrf2 interaction.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msjonline.org [msjonline.org]

- 7. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Investigating Novel Acetylcholinesterase Ligands: A Case Study with 4-Chloro-1,2-dimethoxybenzene

Audience: Researchers, scientists, and drug development professionals.